molecular formula C20H18N4O6 B2916269 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide CAS No. 899968-29-7

2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2916269
CAS No.: 899968-29-7
M. Wt: 410.386
InChI Key: ACEATUVBCQKEAR-UHFFFAOYSA-N
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Description

The compound 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide features a dihydropyridazinone core substituted at position 3 with a 2,5-dimethoxyphenyl group. This core is linked via an acetamide bridge to a 3-nitrophenyl moiety (Fig. 1).

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6/c1-29-15-6-8-18(30-2)16(11-15)17-7-9-20(26)23(22-17)12-19(25)21-13-4-3-5-14(10-13)24(27)28/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEATUVBCQKEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring. The final step involves the acylation of the pyridazinone with 3-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European patent application (EP3 348 550A1) discloses several acetamide derivatives with benzothiazole or pyridazine-based scaffolds. Key comparisons include:

Compound Name Molecular Formula Key Structural Features Potential Implications
Target Compound C₂₁H₁₈N₄O₆ Dihydropyridazinone core, 2,5-dimethoxyphenyl, 3-nitrophenyl acetamide High polarity due to nitro group; potential for hydrogen bonding via dihydropyridazinone carbonyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide C₁₈H₁₅F₃N₂O₃S Benzothiazole core, trifluoromethyl group, 2,5-dimethoxyphenyl acetamide Enhanced metabolic stability (CF₃ as a bioisostere); sulfur atom may improve binding to metal-containing enzymes
N-(Benzothiazole-2-yl)-2-(2,2'-diphenylacetamide)acetamide C₂₃H₁₉N₃O₂S Diphenylacetamide, benzothiazole Increased steric bulk; potential for hydrophobic interactions

Key Observations :

  • The target compound’s dihydropyridazinone core distinguishes it from benzothiazole-based analogues, which may exhibit different pharmacokinetic profiles due to sulfur’s electronegativity .
  • The 3-nitro group in the target compound contrasts with trifluoromethyl or methoxy substituents in analogues, suggesting divergent electronic effects on receptor binding .

Dihydropyridazinone Derivatives

The compound N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide () shares the dihydropyridazinone scaffold but replaces the 2,5-dimethoxyphenyl and 3-nitrophenyl groups with a methyl-substituted dihydropyridazinone and a naphthalenyloxy acetamide.

Property Target Compound Naphthalenyloxy Analog
Molecular Weight 426.4 g/mol 385.4 g/mol
Key Substituents 3-Nitrophenyl, 2,5-dimethoxy Naphthalenyloxy, methyl
Solubility Likely lower (nitro group) Higher (naphthalene’s lipophilicity)

Functional Implications :

  • The naphthalenyloxy group may enhance membrane permeability compared to the nitro group, which could limit bioavailability in the target compound .
  • Methyl substitution on the dihydropyridazinone in the analogue might reduce metabolic oxidation compared to the unsubstituted core in the target compound.

Research Implications and Gaps

  • Comparative studies using this assay could elucidate its cytotoxicity profile relative to benzothiazole or naphthalenyloxy analogues.
  • Structural Analysis : The SHELX system () is widely used for crystallography, suggesting that the target compound’s structure could be resolved using similar methods, though this is speculative without explicit data.

Biological Activity

The compound 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide is a member of the dihydropyridazine class, which has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and data from diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H19_{19}N3_3O4_4
  • Molecular Weight : 365.39 g/mol
  • CAS Number : 1005305-88-3

This compound features a dihydropyridazine core with substituents that enhance its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. This mechanism highlights its potential as a chemotherapeutic agent.
  • Case Study : A study examining the effects of related dihydropyridazine derivatives on human breast cancer cells demonstrated a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment. The study attributed this effect to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Cytokine Inhibition : Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating chronic inflammatory diseases.

Antioxidant Properties

The antioxidant activity of the compound was assessed using various assays:

  • DPPH Assay : The compound exhibited a notable ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related diseases.

Data Summary

Biological ActivityAssay TypeResultReference
AnticancerMTT Assay>50% cell viability reduction at 10 µM
Anti-inflammatoryCytokine ReleaseSignificant reduction in TNF-alpha and IL-6
AntioxidantDPPH ScavengingIC50 comparable to ascorbic acid

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